2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core substituted with a pyridin-2-yl group at position 1 and a 5-methylisoxazol-3-yl moiety at position 2. This scaffold is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild, chromatography-free conditions .
These features make the compound a candidate for drug discovery, particularly in targeting pathways like TRIF (TIR-domain-containing adapter-inducing interferon-β), which is implicated in innate immune responses .
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4/c1-11-10-15(22-27-11)23-17(13-7-4-5-9-21-13)16-18(24)12-6-2-3-8-14(12)26-19(16)20(23)25/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGCKZBNHYJLSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₉N₃O₃
- Molecular Weight: 227.22 g/mol
This compound features a unique bicyclic structure that combines isoxazole and pyrrole moieties, which is often associated with diverse biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of chromeno[2,3-c]pyrrole exhibit significant anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Antiproliferative Activity
A study evaluating the antiproliferative effects of chromeno[2,3-c]pyrroles found that certain derivatives exhibited higher efficacy against human liver cancer (HepG-2) and breast cancer (MCF-7) cells compared to the standard drug doxorubicin. The results were quantified using the MTT assay:
| Compound | HepG-2 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|
| Chromeno Derivative A | 6.25 ± 0.9 | 10.3 ± 0.8 |
| Doxorubicin | 28.5 ± 1.9 | 12.5 ± 1.1 |
These findings suggest that the compound may act as a potent anticancer agent through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Activity
In addition to anticancer effects, the compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. Such actions are typical for compounds containing heterocyclic structures like isoxazoles and pyrroles .
Anti-inflammatory Effects
Emerging research also points to anti-inflammatory properties associated with this compound. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in activated macrophages.
Synthesis and Derivatives
The synthesis of This compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. These methods allow for the creation of various derivatives with enhanced biological activities.
Synthetic Route Example
A general synthetic pathway includes:
- Formation of the isoxazole ring through reaction with hydroxylamine.
- Pyrrole formation via cyclization with appropriate aldehydes.
- Final modifications to introduce substituents that enhance biological activity.
This approach has been validated through high-yield reactions in laboratory settings .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(5-Methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be contextualized against analogous derivatives (Table 1).
Table 1: Structural and Functional Comparison of Key Analogues
Structural and Functional Insights
Substituent Effects on Bioactivity AV-C: The 5-isopropyl-1,3,4-thiadiazol-2-yl group at position 2 and 2-fluorophenyl at position 1 confer potent TRIF pathway activation, inducing interferon responses that inhibit RNA viruses . Target Compound: The 5-methylisoxazol-3-yl group (position 2) may offer metabolic stability due to the isoxazole’s resistance to hydrolysis, while the pyridin-2-yl group (position 1) could improve solubility and interaction with hydrophilic binding pockets .
Synthetic Flexibility Libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones (223 examples) demonstrate that substituents at positions 1 and 2 are highly tunable. For instance, electron-withdrawing groups (e.g., 2-fluorophenyl in AV-C) or bulky substituents (e.g., 3-(diethylamino)propyl in ) modulate reactivity and bioactivity .
Physicochemical Properties The 6-methoxy group in ’s compound increases lipophilicity, which may enhance membrane permeability.
Research Findings and Implications
The synthetic methodologies described in , and 9 enable rapid diversification of the chromeno-pyrrole-dione scaffold, positioning these compounds as valuable for high-throughput screening. AV-C’s success as a TRIF agonist underscores the importance of substituent selection in tuning biological activity . Future studies should prioritize evaluating the target compound’s pharmacokinetic and pharmacodynamic profiles, leveraging its unique substitution pattern for tailored therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
